2-Amino-3,5-dichlorobenzaldehyde
Overview
Description
2-Amino-3,5-dichlorobenzaldehyde is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by an amino group. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It is known that similar compounds, such as functionalized amino dihydropyrimidines, exhibit antibacterial activity via the inhibition of dihydrofolate reductase , an underexploited antibacterial target.
Mode of Action
If we consider the similar compounds, they inhibit the function of dihydrofolate reductase, an enzyme involved in the tetrahydrofolate synthesis pathway . This inhibition disrupts the synthesis of essential nucleotides required for DNA replication, thereby exerting an antibacterial effect .
Biochemical Pathways
This pathway is crucial for the synthesis of nucleotides required for DNA replication .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound might disrupt dna replication in bacteria, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3,5-dichlorobenzaldehyde can be synthesized through several methods. One common method involves the reduction of 3,5-dichloronitrobenzene to 3,5-dichloroaniline, followed by formylation to introduce the aldehyde group. The reduction can be achieved using iron powder and glacial acetic acid, while the formylation can be done using formic acid and hydrochloric acid .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Amino-3,5-dichlorobenzoic acid.
Reduction: 2-Amino-3,5-dichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3,5-dichlorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromobenzaldehyde: Similar structure but with bromine atoms instead of chlorine.
3,5-Dichlorobenzaldehyde: Lacks the amino group at position 2.
2-Amino-4,6-dichlorobenzaldehyde: Chlorine atoms at positions 4 and 6 instead of 3 and 5.
Uniqueness
2-Amino-3,5-dichlorobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of amino and aldehyde groups, along with the chlorine atoms, makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-amino-3,5-dichlorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAKYWVLPLTYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635086 | |
Record name | 2-Amino-3,5-dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53874-72-9 | |
Record name | 2-Amino-3,5-dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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